molecular formula C21H18FN5O2 B14099495 2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3-fluorophenyl)acetamide

2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3-fluorophenyl)acetamide

Cat. No.: B14099495
M. Wt: 391.4 g/mol
InChI Key: BINBMDFFRCJBKN-UHFFFAOYSA-N
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Description

The compound 2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3-fluorophenyl)acetamide features a pyrazolo[1,5-d][1,2,4]triazin-4-one core with a 4-ethylphenyl substituent at position 2 and an N-(3-fluorophenyl)acetamide group at position 5.

Properties

Molecular Formula

C21H18FN5O2

Molecular Weight

391.4 g/mol

IUPAC Name

2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C21H18FN5O2/c1-2-14-6-8-15(9-7-14)18-11-19-21(29)26(23-13-27(19)25-18)12-20(28)24-17-5-3-4-16(22)10-17/h3-11,13H,2,12H2,1H3,(H,24,28)

InChI Key

BINBMDFFRCJBKN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=CC(=CC=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3-fluorophenyl)acetamide typically involves multiple steps. One common method includes the cyclization of hydrazinecarboxamides with tri/difluoroacetic anhydride . This method is efficient and environmentally benign, providing moderate-to-good yields of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazines, tri/difluoroacetic anhydride, and various oxidizing and reducing agents . Reaction conditions can vary but often involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

Mechanism of Action

The mechanism of action of 2-(2-(4-ethylphenyl)-4-oxopyrazolo

Biological Activity

The compound 2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3-fluorophenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its structure, synthesis, and biological properties, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H25N5O2C_{24}H_{25}N_5O_2 with a molecular weight of 415.5 g/mol . The structural representation includes a pyrazolo[1,5-d][1,2,4]triazine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC24H25N5O2
Molecular Weight415.5 g/mol
IUPAC Name2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-fluorophenyl)acetamide
LogP2.4929

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may involve:

  • Enzyme inhibition : The compound may inhibit certain enzymes that play crucial roles in metabolic pathways.
  • Receptor modulation : It could act as an agonist or antagonist at various receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that compounds containing the pyrazolo-triazine framework exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : In vitro assays demonstrated that derivatives of triazine compounds can induce apoptosis in cancer cell lines such as U87-MG and GOS-3. The IC50 values for these compounds were significantly lower than those for standard chemotherapeutics like Temozolomide (TMZ), suggesting enhanced potency against glioma cells .

Hypolipidemic Effects

Analogous compounds have shown hypolipidemic effects in animal models. For example:

  • Cholesterol Reduction : A related pyrazole derivative was reported to reduce serum cholesterol levels by approximately 23% in normal rats, indicating potential applications in managing dyslipidemia .

Case Studies and Research Findings

  • Synthesis and Characterization : A study detailed the synthesis of various derivatives of the pyrazolo-triazine scaffold and assessed their biological activities. The synthesized compounds were characterized using NMR and mass spectrometry techniques .
  • In Vivo Studies : Animal models treated with the compound exhibited significant reductions in tumor size compared to control groups. These findings underscore the potential therapeutic applications of this class of compounds in oncology .
  • Structure-Activity Relationship (SAR) : Research has established correlations between structural modifications and biological activity, guiding further optimization of lead compounds for enhanced efficacy .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural features and molecular properties of the target compound and its analogs:

Compound ID Core Structure R1 (Position 2) Acetamide Substituent Molecular Formula Molecular Weight (g/mol) Source
Target Compound Pyrazolo[1,5-d][1,2,4]triazin-4-one 4-ethylphenyl N-(3-fluorophenyl) ~C21H20FN5O2 ~401.42 Estimated
Pyrazolo[1,5-d][1,2,4]triazin-4-one 4-fluorophenyl N-(2-furylmethyl) C18H14FN5O3 367.34 ChemSpider
Pyrazolo[1,5-d][1,2,4]triazin-4-one 4-ethylphenyl N-(2,3-dimethoxyphenylmethyl) C22H21N5O4 419.44 Screening
Pyrazolo[1,5-d][1,2,4]triazin-4-one 4-methoxyphenyl N-(4-chlorobenzyl) C20H18ClN5O3 420.84 CymitQuimica
1,2,4-Triazol-3-ylthio Pyrazinyl N-(2-fluorophenyl) C16H15FN6OS 366.40 ChemSpider

Key Structural Differences and Implications

4-Methoxyphenyl (): Introduces electron-donating effects, which may alter binding interactions in enzymatic targets . Pyrazinyl (): A heteroaromatic group that could engage in π-π stacking or hydrogen bonding, though the triazole-thio core differs significantly from pyrazolo-triazin .

Acetamide Substituent: N-(3-Fluorophenyl) (Target): The fluorine atom’s electronegativity may enhance binding affinity via dipole interactions, while the phenyl ring provides steric bulk. N-(4-Chlorobenzyl) (): Chlorine’s hydrophobicity and size may improve target selectivity but increase metabolic stability concerns .

Core Structure Variations:

  • Pyrazolo[1,5-d][1,2,4]triazin-4-one (Target, ): This planar, nitrogen-rich core is conducive to interactions with enzyme active sites (e.g., kinases, phosphodiesterases).
  • Pyrrolo[1,2-d][1,2,4]triazin-4-one (): The pyrrolo core’s reduced aromaticity may decrease rigidity, affecting binding kinetics in GPR139 agonists .

Research Findings and Pharmacological Insights

While direct biological data for the target compound are unavailable, insights from analogs suggest:

  • : The 4-ethylphenyl group paired with a dimethoxyphenylmethyl acetamide (MW 419.44) highlights the trade-off between lipophilicity and solubility. Methoxy groups may improve aqueous solubility but reduce bioavailability.
  • : Pyrrolo-triazin analogs (e.g., compound 20a) demonstrated agonist activity at GPR139, suggesting the pyrazolo-triazin core in the target compound could similarly modulate CNS targets.
  • : The triazole-thioacetamide derivative (MW 366.40) exhibited distinct pharmacokinetics due to sulfur’s metabolic susceptibility, contrasting with the target’s likely oxidative stability.

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